N-(5-Hydroxy-pyridin-2-yl)-benzamide
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Overview
Description
N-(5-Hydroxy-pyridin-2-yl)-benzamide: is a chemical compound that belongs to the class of heterocyclic building blocks. It is characterized by the presence of a pyridine ring substituted with a hydroxy group at the 5-position and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Hydroxy-pyridin-2-yl)-benzamide typically involves the reaction of 5-hydroxy-2-pyridinecarboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification methods is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(5-Hydroxy-pyridin-2-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed:
Oxidation: Formation of 5-oxo-pyridin-2-yl-benzamide.
Reduction: Formation of N-(5-amino-pyridin-2-yl)-benzamide.
Substitution: Formation of N-(5-halo-pyridin-2-yl)-benzamide.
Scientific Research Applications
N-(5-Hydroxy-pyridin-2-yl)-benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(5-Hydroxy-pyridin-2-yl)-benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and benzamide moiety allow it to form hydrogen bonds and other interactions with proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide
- N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
- 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide
Comparison: N-(5-Hydroxy-pyridin-2-yl)-benzamide is unique due to its specific substitution pattern and the presence of both a hydroxy group and a benzamide moiety. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Properties
IUPAC Name |
N-(5-hydroxypyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-10-6-7-11(13-8-10)14-12(16)9-4-2-1-3-5-9/h1-8,15H,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDNNQNXXUJEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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